molecular formula C4H4O B14455868 5-Oxabicyclo[2.1.0]pent-2-ene CAS No. 74496-19-8

5-Oxabicyclo[2.1.0]pent-2-ene

Cat. No.: B14455868
CAS No.: 74496-19-8
M. Wt: 68.07 g/mol
InChI Key: HKQQMVIGNSQBOS-UHFFFAOYSA-N
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Description

5-Oxabicyclo[2.1.0]pent-2-ene, also known as Dewar furan, is a bicyclic organic compound characterized by a fused ring structure containing an oxygen atom. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Oxabicyclo[2.1.0]pent-2-ene can be synthesized through various methods, including photochemical approaches. One common method involves the ultraviolet irradiation of N-methylsuccinimide-containing propellanes, which yields cyclopropenyl ketones derived from the intermediacy of Dewar furans .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions due to the compound’s reactivity and the need for precise reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Oxabicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:

    Isomerization: It can isomerize to form acetylcyclopropenes.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include deuterium labeling agents and ultraviolet light for photochemical reactions .

Major Products Formed

The major products formed from the reactions of this compound include cyclopropenyl ketones and acetylcyclopropenes .

Scientific Research Applications

5-Oxabicyclo[2.1.0]pent-2-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxabicyclo[2.1.0]pent-2-ene involves its ability to undergo isomerization and other chemical transformations. The molecular targets and pathways involved include the formation of intermediates such as Dewar furans and their subsequent rearrangement to more stable compounds .

Properties

CAS No.

74496-19-8

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

IUPAC Name

5-oxabicyclo[2.1.0]pent-2-ene

InChI

InChI=1S/C4H4O/c1-2-4-3(1)5-4/h1-4H

InChI Key

HKQQMVIGNSQBOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1O2

Origin of Product

United States

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